1-(4-Ethylphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol
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Overview
Description
1-(4-Ethylphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with an ethyl group and a piperazine ring substituted with a methyl group, connected through an ethan-1-ol moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-ethylphenol and 4-methylpiperazine.
Reaction Steps:
The 4-ethylphenol is first converted to its corresponding halide (e.g., 4-ethylphenyl chloride).
The halide is then reacted with 4-methylpiperazine in the presence of a base (e.g., potassium carbonate) to form the desired compound.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles such as bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)ethanone.
Reduction: 1-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)ethane.
Substitution: Brominated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact mechanism would depend on the biological or chemical context in which it is used.
Comparison with Similar Compounds
1-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol
1-(4-Propylphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol
Uniqueness: The presence of the ethyl group on the phenyl ring distinguishes this compound from its analogs, potentially affecting its binding affinity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could uncover new uses and benefits.
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Properties
IUPAC Name |
1-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-13-4-6-14(7-5-13)15(18)12-17-10-8-16(2)9-11-17/h4-7,15,18H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEYDUFUOYAFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CN2CCN(CC2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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